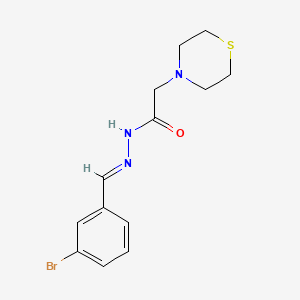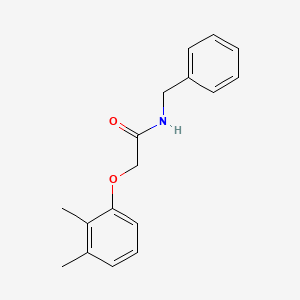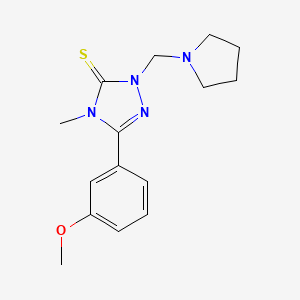
3,3-diphenyl-N-2-pyridinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-diphenyl-N-2-pyridinylpropanamide is a useful research compound. Its molecular formula is C20H18N2O and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.141913202 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Research
Compounds with structural similarities to 3,3-diphenyl-N-2-pyridinylpropanamide have been explored for their potential pharmacological applications. For instance, derivatives of diphenylpyrrolidine have been synthesized and evaluated for their anticholinergic and antihistaminic activities, indicating a potential avenue for research into receptor-specific drug development (Kumada & Hitomi, 1967).
Antimicrobial and Anticancer Activities
A novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates demonstrated high antimicrobial activities against a range of pathogens and significant cytotoxicity anticancer activities against liver carcinoma and breast adenocarcinoma cell lines. This indicates the potential of structurally similar compounds in antimicrobial and anticancer research (Abdel-megeed et al., 2012).
Material Science
In the field of material science, compounds with diphenyl motifs have been studied for their applications in creating new materials with specific optical properties. For example, research into soluble derivatives of diphenylpyrroles has explored their absorption and fluorescence in various solvents, suggesting applications in the development of optoelectronic devices (Lun̆ák et al., 2011).
Environmental Chemistry
Studies have also investigated the environmental presence and impact of polybrominated diphenyl ethers (PBDEs), flame retardants with structural elements similar to diphenyl motifs. These studies examine the bioaccumulation and potential health effects of these compounds, reflecting the importance of understanding the environmental chemistry of synthetic compounds (Stapleton et al., 2011).
Mecanismo De Acción
The mechanism of action of “3,3-diphenyl-N-2-pyridinylpropanamide” is not specified in the available data. It’s worth noting that the parent compound, diphenylpropylamine, is used in the treatment of cardiovascular diseases , but whether this applies to the specific compound would require further investigation.
Propiedades
IUPAC Name |
3,3-diphenyl-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-19-13-7-8-14-21-19)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYHAUZWTWJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5580156.png)
![[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5580166.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5580173.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5580174.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5580178.png)
![5-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5580186.png)
![2-{1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5580194.png)

![{3-ethyl-1-[(1-methyl-1H-indol-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5580207.png)

![(3S*,4S*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5580220.png)
![3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5580238.png)
